molecular formula C17H29ClN2O B585066 Etidocaine-d9 Hydrochloride CAS No. 1346597-87-2

Etidocaine-d9 Hydrochloride

Cat. No. B585066
CAS RN: 1346597-87-2
M. Wt: 321.937
InChI Key: LMWQQUMMGGIGJQ-MNXFEGQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etidocaine, marketed under the trade name Duranest, is an amide-type local anesthetic given by injection during surgical procedures and labor and delivery . It has a long duration of activity, but the main disadvantage of using it during dentistry is increased bleeding during surgery .


Synthesis Analysis

The synthesis of Etidocaine involves the amide reaction between 2,6-xylidine and 2-bromobutyryl chloride, which gives 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide. This is then alkylated with N-Ethylpropylamine to give Etidocaine .


Molecular Structure Analysis

The molecular formula of Etidocaine is C17H28N2O . The IUPAC name is N-(2,6-dimethylphenyl)-2-(ethyl(propyl)amino)butanamide .


Chemical Reactions Analysis

Etidocaine is a long aminoamide local anesthetic . It is used in IGL-EDC formulations which can induce a significant increase in human fibroblasts survival .


Physical And Chemical Properties Analysis

The molecular weight of Etidocaine is 276.4170 . The chemical formula is C17H28N2O .

Mechanism of Action

The exact mechanism of action of Etidocaine is not available in the sources .

Safety and Hazards

Etidocaine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be corrosive to metals and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Etidocaine-d9 Hydrochloride involves the deuteration of Etidocaine Hydrochloride.", "Starting Materials": [ "Etidocaine Hydrochloride", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Mix Etidocaine Hydrochloride with D2O and NaOH to initiate the deuteration reaction.", "Add D2 gas to the reaction mixture to facilitate the deuteration process.", "Purify the resulting Etidocaine-d9 Hydrochloride using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

1346597-87-2

Molecular Formula

C17H29ClN2O

Molecular Weight

321.937

IUPAC Name

2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D;

InChI Key

LMWQQUMMGGIGJQ-MNXFEGQBSA-N

SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl

synonyms

N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Hydrochloride;  (±)-N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Monohydrochloride;  Duranest-d9;  Duranest-d9 Hydrochloride;  W 19053-d9; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.